![molecular formula C19H13N3O4 B224119 (E)-[PHENYL(PYRIDIN-4-YL)METHYLIDENE]AMINO 4-NITROBENZOATE](/img/structure/B224119.png)
(E)-[PHENYL(PYRIDIN-4-YL)METHYLIDENE]AMINO 4-NITROBENZOATE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phenyl(4-pyridinyl)methanone O-{4-nitrobenzoyl}oxime is a chemical compound with the molecular formula C19H13N3O4. It is known for its unique structure, which includes a phenyl group, a pyridinyl group, and a nitrobenzoyl oxime moiety.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (E)-[PHENYL(PYRIDIN-4-YL)METHYLIDENE]AMINO 4-NITROBENZOATE typically involves the reaction of phenyl(4-pyridinyl)methanone with 4-nitrobenzoyl chloride in the presence of a base such as pyridine. The reaction is carried out under controlled conditions to ensure the formation of the desired oxime derivative .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction conditions are essential to achieve high yields and purity. The process may also include purification steps such as recrystallization or chromatography to isolate the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Phenyl(4-pyridinyl)methanone O-{4-nitrobenzoyl}oxime can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The oxime group can be reduced to an amine.
Substitution: The phenyl and pyridinyl groups can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, acids, and bases can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of amino derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted phenyl and pyridinyl derivatives.
Applications De Recherche Scientifique
Phenyl(4-pyridinyl)methanone O-{4-nitrobenzoyl}oxime has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (E)-[PHENYL(PYRIDIN-4-YL)METHYLIDENE]AMINO 4-NITROBENZOATE involves its interaction with specific molecular targets. The nitrobenzoyl oxime moiety can interact with enzymes and receptors, leading to various biological effects. The compound may inhibit or activate specific pathways, depending on its structure and the target molecules involved .
Comparaison Avec Des Composés Similaires
Phenyl(4-pyridinyl)methanone O-{4-nitrobenzoyl}oxime can be compared with other similar compounds, such as:
- Phenyl(4-pyridinyl)methanone O-(2-nitrobenzoyl)oxime
- Phenyl(4-pyridinyl)methanone O-(3-nitrobenzoyl)oxime
- Phenyl(4-pyridinyl)methanone O-(4-methoxybenzoyl)oxime
These compounds share similar structural features but differ in the position or nature of the substituents on the benzoyl group. The unique combination of the nitro group and the oxime moiety in (E)-[PHENYL(PYRIDIN-4-YL)METHYLIDENE]AMINO 4-NITROBENZOATE contributes to its distinct chemical and biological properties .
Propriétés
Formule moléculaire |
C19H13N3O4 |
|---|---|
Poids moléculaire |
347.3 g/mol |
Nom IUPAC |
[(E)-[phenyl(pyridin-4-yl)methylidene]amino] 4-nitrobenzoate |
InChI |
InChI=1S/C19H13N3O4/c23-19(16-6-8-17(9-7-16)22(24)25)26-21-18(14-4-2-1-3-5-14)15-10-12-20-13-11-15/h1-13H/b21-18+ |
Clé InChI |
RAYNBWCXEMCKJN-DYTRJAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(=NOC(=O)C2=CC=C(C=C2)[N+](=O)[O-])C3=CC=NC=C3 |
SMILES isomérique |
C1=CC=C(C=C1)/C(=N\OC(=O)C2=CC=C(C=C2)[N+](=O)[O-])/C3=CC=NC=C3 |
SMILES canonique |
C1=CC=C(C=C1)C(=NOC(=O)C2=CC=C(C=C2)[N+](=O)[O-])C3=CC=NC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


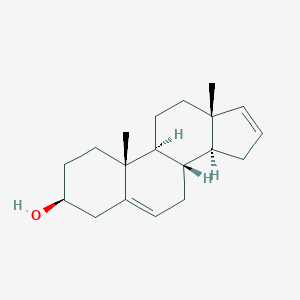
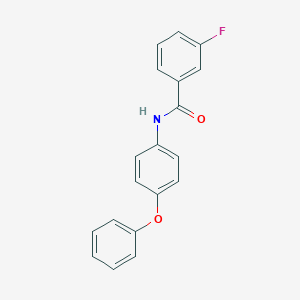
![N-[(Z)-benzylideneamino]-2,6-dimorpholin-4-ylpyrimidin-4-amine](/img/structure/B224054.png)
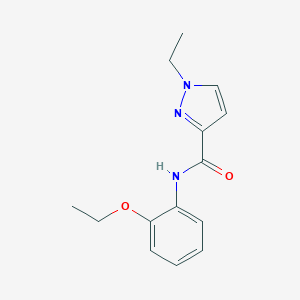
![1-[5-(2,4-dichlorophenyl)furan-2-yl]-N-(piperidin-4-ylmethyl)methanamine](/img/structure/B224068.png)
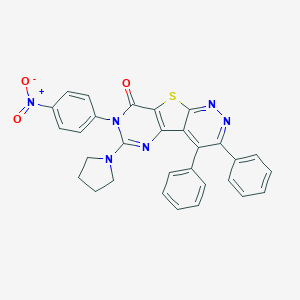
![3-hydroxy-2-[(2-hydroxy-6-oxo-1-cyclohexen-1-yl)(4-hydroxyphenyl)methyl]-2-cyclohexen-1-one](/img/structure/B224071.png)
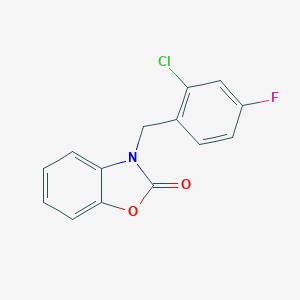
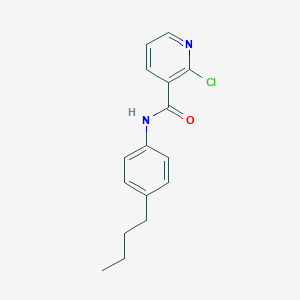
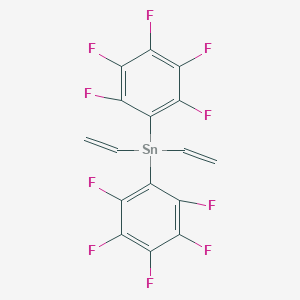
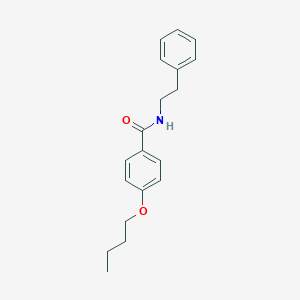
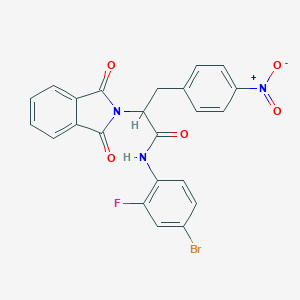
![2-chloro-N-[4-(2-{4-[(2-chlorobenzoyl)amino]phenyl}-5-pyrimidinyl)phenyl]benzamide](/img/structure/B224090.png)
![3-amino-N-{3-nitrophenyl}-4-(4-methoxyphenyl)-6-phenylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B224091.png)
